

An In-depth Technical Guide to DOWEX MONOSPHERE C-400 H(+)-FORM STRO

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Compound of Interest

Compound Name: DOWEX MONOSPHERE C-400
H(+)-FORM STRO

Cat. No.: B1181437

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This technical guide provides a comprehensive overview of DOWEX MONOSPHERE C-400 H(+)-FORM STRO, a strong acid cation exchange resin. Designed for researchers, scientists, and drug development professionals, this document details the resin's core structure, physicochemical properties, and provides a framework for its application in experimental settings.

Core Structure and Chemical Composition

DOWEX MONOSPHERE C-400 H(+)-FORM is a gel-type, strong acid cation exchange resin. The foundational structure consists of a cross-linked co-polymer of styrene and divinylbenzene (DVB), forming a robust, spherical bead matrix. The "MONOSPHERE" designation indicates a high degree of particle size uniformity, which contributes to excellent kinetic performance and consistent flow dynamics in packed columns.

The functional group responsible for its ion exchange capacity is the sulfonic acid group ($-\text{SO}_3\text{H}$) attached to the aromatic rings of the styrene. In the H(+)-FORM, the exchangeable cation is a proton (H^+). The "STRO" designation, while not consistently defined in publicly available literature, likely refers to a specific manufacturing process or a particular grade of the resin with tightly controlled specifications.

Below is a conceptual diagram of the chemical structure.

Caption: Conceptual structure of DOWEX MONOSPHERE C-400 H(+)-FORM.

Physicochemical Properties

The performance of DOWEX MONOSPHERE C-400 H(+)-FORM is defined by its physical and chemical characteristics. The following tables summarize the available quantitative data.

Disclaimer: As a specific datasheet for the H(+)-FORM STRO variant is not publicly available, some values are typical for strong acid cation resins of the DOWEX MONOSPHERE series or are derived from data for the Na⁺ form.

Table 1: Physical Properties

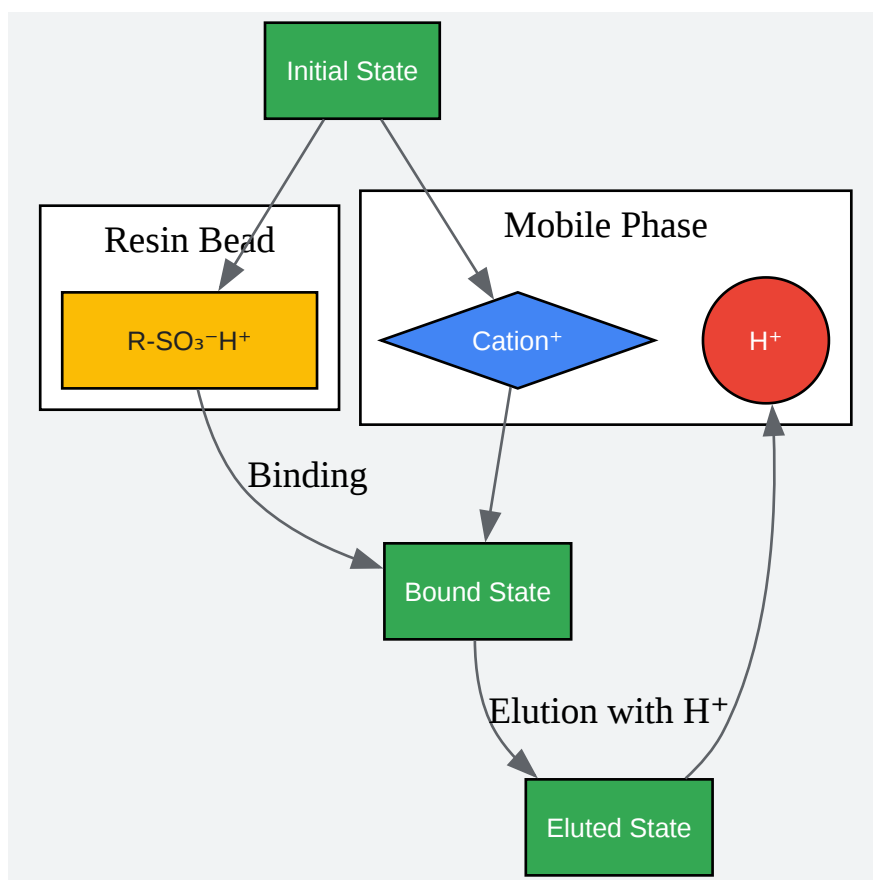
Property	Value
Matrix	Styrene-Divinylbenzene Copolymer (Gel)
Functional Group	Sulfonic Acid
Physical Form	Amber, translucent spherical beads
Mean Particle Size	Data not available; typically uniform
Uniformity Coefficient	≤ 1.1
Whole Uncracked Beads	95 - 100%
Shipping Weight (g/L)	~800
Particle Density (g/mL)	~1.20

Table 2: Chemical Properties and Operating Conditions

Property	Value
Ionic Form as Shipped	H ⁺
Total Exchange Capacity (min, eq/L)	~1.8
Water Retention Capacity (%)	50 - 56
Total Swelling (Na ⁺ → H ⁺) (%)	~8
Maximum Operating Temperature	120°C (250°F)
pH Range	0 - 14
Recommended Bed Depth (min)	800 mm (2.6 ft)

Ion Exchange Mechanism

The fundamental principle of this resin's function is the reversible exchange of ions between the solid resin phase and a liquid phase. In the hydrogen form, the sulfonic acid groups are protonated. When a solution containing other cations (e.g., positively charged proteins, peptides, or metal ions) passes through the resin bed, these cations can displace the hydrogen ions and bind to the sulfonic acid groups. The strength of this binding is influenced by the charge density and concentration of the target molecules and the ionic strength of the surrounding solution.



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Caption: Ion exchange mechanism on a sulfonic acid resin.

Experimental Protocols: Cation Exchange Chromatography for Protein Purification

This section outlines a general protocol for the purification of a positively charged protein from a mixture using DOWEX MONOSPHERE C-400 H(+)-FORM in a laboratory setting.

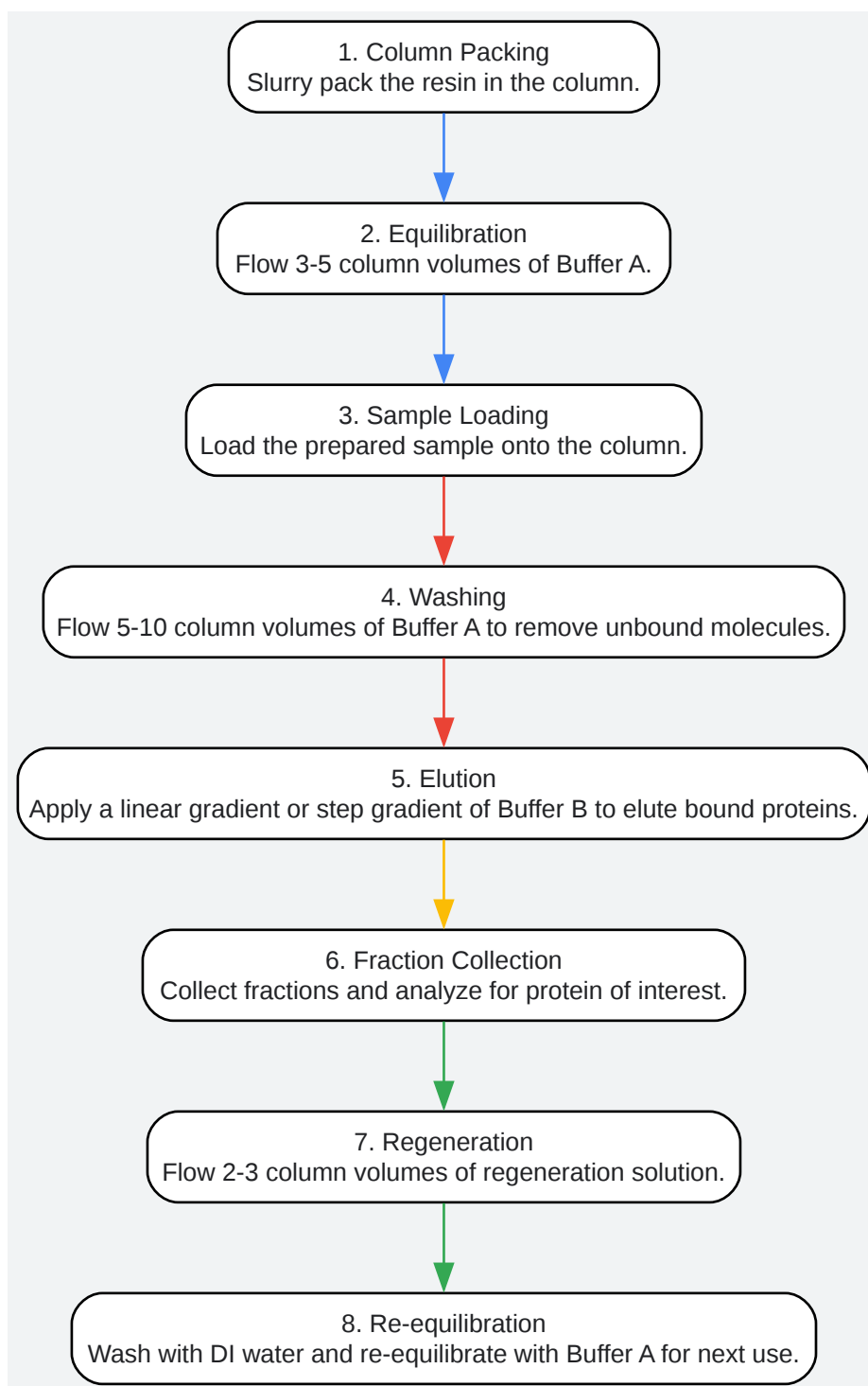
4.1. Materials and Buffers

- Resin: DOWEX MONOSPHERE C-400 H(+)-FORM
- Chromatography Column
- Equilibration/Wash Buffer (Buffer A): e.g., 20 mM MES, pH 6.0

- Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0
- Regeneration Solution: e.g., 0.5 - 1.0 M HCl or H₂SO₄
- Neutralization Solution: e.g., 0.5 - 1.0 M NaOH
- Sample: Clarified and filtered protein solution, pH adjusted to and dialyzed against Buffer A.

4.2. Experimental Workflow

The following diagram illustrates the key steps in a typical cation exchange chromatography workflow.



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Caption: Experimental workflow for cation exchange chromatography.

4.3. Detailed Methodologies

- Column Packing:
 - Create a 50% slurry of the resin in Buffer A.
 - Pour the slurry into the chromatography column in a single, continuous motion to avoid air bubbles and ensure a homogenous packed bed.
 - Allow the bed to settle and then flow Buffer A through the column at a slightly higher rate than the intended operational flow rate to consolidate the packing.
- Equilibration:
 - Equilibrate the packed column by flowing 3-5 column volumes of Buffer A through it.
 - Monitor the pH and conductivity of the column effluent until they match that of Buffer A. This ensures that the resin is in the correct ionic environment for sample binding.
- Sample Loading:
 - Load the pre-prepared sample onto the column at a controlled flow rate. The sample should be at a pH below the isoelectric point (pI) of the target protein, ensuring it carries a net positive charge.
- Washing:
 - After loading, wash the column with 5-10 column volumes of Buffer A to remove any unbound or weakly bound impurities. Monitor the UV absorbance (at 280 nm) of the effluent until it returns to baseline.
- Elution:
 - Elute the bound proteins by increasing the ionic strength of the mobile phase. This is typically achieved by applying a linear gradient of Buffer B (high salt) into Buffer A.
 - Alternatively, a step gradient can be used, where the concentration of Buffer B is increased in discrete steps. Proteins will elute based on the strength of their interaction with the resin.

- Fraction Collection:
 - Collect fractions of the eluate throughout the elution phase.
 - Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE, Western blotting, or an activity assay.
- Regeneration and Storage:
 - After elution, regenerate the resin by washing with 2-3 column volumes of a strong acid solution (e.g., 1 M HCl) to strip off any remaining tightly bound molecules.
 - Wash the column with deionized water until the effluent pH is neutral.
 - For storage, the resin should be kept in a neutral salt solution (e.g., 20% ethanol or 1 M NaCl) to prevent microbial growth.

Applications in Research and Drug Development

DOWEX MONOSPHERE C-400 H(+)-FORM and similar strong acid cation exchange resins are valuable tools in various scientific and industrial applications, including:

- Purification of biomolecules: Separation of proteins, peptides, monoclonal antibodies, and nucleic acids from complex mixtures.
- Removal of impurities: Elimination of positively charged contaminants during process development.
- Catalysis: Acting as a solid acid catalyst in various chemical reactions.
- Demineralization: Removal of cations from aqueous solutions.

Safety and Handling

- Always handle the resin in a well-ventilated area.
- Wear appropriate personal protective equipment, including safety glasses and gloves.

- The resin is a slipping hazard when spilled. Clean up spills promptly.
- Avoid contact with strong oxidizing agents, such as nitric acid, which can cause degradation of the resin and potentially lead to an exothermic reaction.
- Consult the Safety Data Sheet (SDS) for detailed safety information.
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